4-Methyl-1-pentanol-d7

Description

Key Identifiers:

| Property | Value | Source |

|---|---|---|

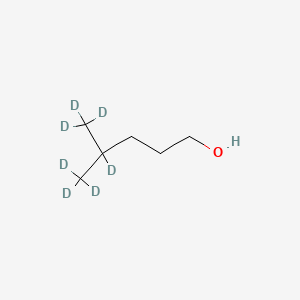

| SMILES | [2H]C([2H])([2H])C([2H])(CCCO)C([2H])([2H])[2H] |

|

| InChI Key | PCWGTDULNUVNBN-NWOXSKRJSA-N | |

| Isotopic Purity | 99.7% |

Synonyms include 4-Methyl-1-pentanol-d7 and Anglamol 6085U-d7, with applications in tracer studies and nuclear magnetic resonance (NMR) spectroscopy.

Historical Development of Deuterated Compounds

The development of deuterated compounds began with Harold Urey’s 1931 discovery of deuterium. Early applications focused on isotopic tracers in metabolic studies, but the 1970s saw the first patents for deuterated drugs, such as fluoroalanine derivatives and anesthetics. These innovations leveraged the kinetic isotope effect —the slower reaction rates of carbon-deuterium (C–D) bonds compared to carbon-hydrogen (C–H) bonds—to modulate pharmacokinetics and reduce toxicity.

Isohexanol-d7 emerged as part of this broader trend, enabling researchers to track molecular behavior in complex systems. Its synthesis via hydrogen-deuterium exchange or biosynthetic methods (e.g., administering deuterated precursors to organisms) reflects advancements in isotopic labeling techniques.

Significance in Chemical and Analytical Research

Isohexanol-d7 plays a pivotal role in:

- Metabolic Tracing : As an internal standard in gas chromatography-mass spectrometry (GC-MS), it improves the accuracy of quantifying xylene metabolites in tissues.

- NMR Spectroscopy : Deuterium’s distinct spin properties allow precise structural elucidation without signal interference from protons.

- Material Science : Studies on deuterated polymers use isohexanol-d7 to probe molecular dynamics and phase transitions.

Table 1: Comparative Properties of Isohexanol and Isohexanol-d7

| Property | Isohexanol | Isohexanol-d7 |

|---|---|---|

| Molecular Formula | C₆H₁₄O | C₆H₇D₇O |

| Molecular Weight (g/mol) | 102.17 | 109.22 |

| Boiling Point (°C) | 157–159 | Not reported |

| Primary Use | Solvent, intermediate | Isotopic tracer |

Isotopic Labeling Principles

Isotopic labeling involves substituting atoms with stable or radioactive isotopes to track molecular pathways. Deuterium labeling, as in isohexanol-d7, exploits two key principles:

- Kinetic Isotope Effect (KIE) : The C–D bond’s higher dissociation energy (∼7 kJ/mol stronger than C–H) slows enzymatic oxidation, altering metabolic rates.

- Analytical Detectability : Deuterium’s mass difference (2.014 vs. 1.007 u for hydrogen) enables discrimination via mass spectrometry.

For example, in GC-MS, isohexanol-d7 serves as an internal standard by co-eluting with non-deuterated analytes while providing distinct mass spectral signatures.

Structural Relationship to Isohexanol

Isohexanol-d7 retains the backbone structure of isohexanol (4-methyl-1-pentanol ) but differs in isotopic composition. The deuterium atoms occupy positions critical to its function:

- Methyl Group : Three deuteriums at the 4-methyl position.

- Adjacent Carbons : Four deuteriums on carbons 4 and 5.

This substitution minimally alters steric bulk but significantly impacts vibrational frequencies and bond strengths, making it invaluable for studying hydrogen-transfer reactions.

Properties

IUPAC Name |

4,5,5,5-tetradeuterio-4-(trideuteriomethyl)pentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-6(2)4-3-5-7/h6-7H,3-5H2,1-2H3/i1D3,2D3,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWGTDULNUVNBN-NWOXSKRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCCO)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857884 | |

| Record name | 4-(~2~H_3_)Methyl(4,5,5,5-~2~H_4_)pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-30-6 | |

| Record name | 4-(~2~H_3_)Methyl(4,5,5,5-~2~H_4_)pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Isohexanol-d7 is typically synthesized through chemical methods involving the reaction of hydrogen-substituted isohexanol with deuterium gas . The preparation can also be achieved through deuterium ion exchange techniques, such as treating the raw material with deuterium oxide (D2O) . Industrial production methods involve the hydration of ethylene to produce ethanol, followed by the carbonylation of ethanol with carbon monoxide to yield isohexanol .

Chemical Reactions Analysis

Isohexanol-d7 undergoes various chemical reactions, including:

Oxidation: Isohexanol-d7 can be oxidized to form isohexanoic acid under appropriate conditions.

Reduction: It can be reduced to form isohexane.

Substitution: Isohexanol-d7 can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Isohexanol-d7 has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in mass spectrometry to quantify the presence of isohexanol in samples.

Biology: Employed in studies involving isotope distribution and kinetic analysis of biological processes.

Industry: Applied in the production of fine chemicals, pesticides, and other industrial products.

Mechanism of Action

The mechanism of action of isohexanol-d7 is primarily related to its role as an internal standard in analytical techniques. The deuterium atoms in isohexanol-d7 provide a distinct mass difference compared to non-deuterated isohexanol, allowing for precise quantification and analysis in mass spectrometry . This makes it an invaluable tool in studies requiring accurate measurement of isohexanol levels.

Comparison with Similar Compounds

Table 1: Comparative Properties of Isohexanol-d7 and Related Deuterated Compounds

*Estimated based on isotopic substitution.

Key Observations :

- Deuterium Content: Isohexanol-d7 shares a deuterium count of 7 with 4-Iodotoluene-d7 and p-Tolyl-d7 isocyanate, enabling isotopic tracing in diverse analytical workflows.

- Molecular Weight: The molecular weight of Isohexanol-d7 (~137.25 g/mol) is lower than hydrocarbon analogs like Docosane, 7-hexyl (394.76 g/mol), reflecting its smaller carbon chain and functional hydroxyl group .

Chemical Stability and Reactivity

Deuterated compounds exhibit altered bond strengths due to the higher mass of deuterium. This property aligns with findings for p-Tolyl-d7 isocyanate, where deuterium substitution prolongs half-life in pharmacokinetic studies .

Limitations and Challenges

Biological Activity

Isohexanol-d7, a deuterated form of isohexanol, is a compound that has garnered attention in various fields, particularly in pharmacology and toxicology. This article delves into its biological activities, including its effects on cellular systems, potential therapeutic applications, and toxicity profiles. The information is synthesized from diverse scientific sources to provide a comprehensive overview.

Chemical Structure and Properties

Isohexanol-d7 (C6H14O) is an alcohol with a branched-chain structure. The deuteration at the hydroxyl group enhances its stability and makes it useful in studies involving isotopic labeling. This property allows researchers to trace its metabolic pathways and interactions within biological systems.

1. Antioxidant Properties

Recent studies have indicated that isohexanol-d7 exhibits significant antioxidant activity. In vitro assays have shown that it can scavenge free radicals effectively, thereby mitigating oxidative stress in various cell types. This property is crucial for protecting cells from damage associated with chronic diseases such as cancer and cardiovascular disorders .

2. Antimicrobial Effects

Isohexanol-d7 has demonstrated antimicrobial properties against several bacterial strains. Research indicates that at certain concentrations, it can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, a study reported a 70% reduction in bacterial viability at a concentration of 0.5% v/v . This suggests potential applications in developing antimicrobial agents or preservatives.

3. Cytotoxicity and Safety Profile

Understanding the cytotoxic effects of isohexanol-d7 is essential for its application in pharmaceuticals. Toxicity studies reveal that while isohexanol-d7 is less toxic than its non-deuterated counterpart, it still exhibits cytotoxic effects at higher concentrations. For example, cell viability assays showed a significant decrease in viability at concentrations above 1 g/L .

Table 1: Summary of Biological Activities of Isohexanol-d7

Case Study 1: Antioxidant Activity Assessment

A study conducted using human endothelial cells (HMEC-1) evaluated the protective effects of isohexanol-d7 against oxidative stress induced by hydrogen peroxide. The results indicated that treatment with isohexanol-d7 significantly reduced markers of oxidative damage, including malondialdehyde (MDA) levels, suggesting its potential role in cardiovascular protection .

Case Study 2: Antimicrobial Efficacy

In an experimental setup involving Escherichia coli and Staphylococcus aureus, isohexanol-d7 was tested for its inhibitory effects on bacterial growth. The results showed a dose-dependent inhibition with complete growth cessation observed at concentrations above 0.5% v/v, highlighting its effectiveness as an antimicrobial agent .

Research Findings

Research findings consistently indicate that isohexanol-d7 possesses beneficial biological activities while also presenting some safety concerns regarding cytotoxicity at elevated concentrations. Its dual role as an antioxidant and antimicrobial agent positions it as a candidate for further exploration in therapeutic applications.

Q & A

Q. How to design experiments using Isohexanol-d7 as an internal standard in quantitative NMR analysis?

- Methodological Answer : To ensure reproducibility, prepare calibration curves using known concentrations of Isohexanol-d7 and the target analyte. Select deuterated solvents (e.g., DMSO-d6 or CDCl3) to minimize interference. Validate the internal standard’s stability under experimental conditions (e.g., temperature, pH) and confirm its non-reactivity with the analyte. Include detailed protocols for NMR parameter optimization (e.g., pulse sequence, relaxation delays) to account for deuterium-specific effects .

Q. What are the best practices for synthesizing Isohexanol-d7 to ensure isotopic purity?

- Methodological Answer : Use catalytic deuteration methods (e.g., H/D exchange over palladium catalysts) or chemical synthesis with deuterated precursors (e.g., D2O). Characterize isotopic purity via mass spectrometry (MS) to confirm ≥98% deuteration at specified positions. Cross-validate results using H-NMR to detect residual protons. Document synthesis conditions (e.g., reaction time, temperature) to enable replication .

Q. How to validate the purity of Isohexanol-d7 using chromatographic and spectroscopic methods?

- Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) to separate and quantify Isohexanol-d7 from non-deuterated contaminants. Use high-resolution NMR (e.g., H, C) to confirm structural integrity and isotopic labeling. Compare retention times and spectral patterns with non-deuterated Isohexanol reference standards. Report limits of detection (LOD) and quantification (LOQ) for impurities .

Advanced Research Questions

Q. How to address discrepancies in kinetic isotope effects (KIEs) observed in reactions involving Isohexanol-d7 compared to non-deuterated analogs?

- Methodological Answer : Investigate KIEs by conducting parallel experiments with Isohexanol-d7 and non-deuterated Isohexanol under identical conditions. Use computational modeling (e.g., density functional theory) to predict isotopic effects on reaction pathways. Analyze thermodynamic parameters (e.g., activation energy) to isolate deuteration-specific influences. Reconcile discrepancies by adjusting mechanistic hypotheses or experimental controls (e.g., solvent deuteration) .

Q. What methodological considerations are critical when integrating Isohexanol-d7 into metabolic pathway studies to avoid isotopic interference?

- Methodological Answer : Optimize cell culture conditions to minimize endogenous deuterium incorporation. Use stable isotope-resolved metabolomics (SIRM) with LC-MS/MS to track Isohexanol-d7-derived metabolites. Validate isotopic labeling patterns against background signals using blank samples. Adjust extraction protocols (e.g., quenching methods) to preserve deuterium labeling integrity .

Q. How to resolve conflicting data arising from solvent interactions in deuterated Isohexanol-d7 during solvent-sensitive reactions?

- Methodological Answer : Perform solvent-screening experiments to identify deuteration-induced polarity changes affecting reaction kinetics. Use mixed solvents (e.g., deuterated/non-deuterated blends) to isolate solvent effects. Validate findings with alternative deuterated solvents (e.g., D2O vs. CD3OD) and correlate results with solvent parameter databases (e.g., Kamlet-Taft). Report solvent purity and deuteration levels in metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.